molecular formula C17H21N5O2S2 B13373589 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13373589
M. Wt: 391.5 g/mol
InChI Key: VUSDZDXXGMQEDP-UHFFFAOYSA-N
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Description

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of triazolothiadiazoles, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole ring followed by the introduction of the thiadiazole moiety. Key steps may involve cyclization reactions under controlled conditions, using reagents such as hydrazine derivatives and sulfur-containing compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-products. Additionally, purification steps such as recrystallization or chromatography would be essential to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism by which 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into active sites of proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazoles: Other compounds in this class share similar structural features and biological activities.

    Piperidine derivatives: Compounds containing the piperidine ring often exhibit similar pharmacological properties.

Uniqueness

What sets 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity

Properties

Molecular Formula

C17H21N5O2S2

Molecular Weight

391.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N5O2S2/c1-26(23,24)21-11-9-14(10-12-21)16-18-19-17-22(16)20-15(25-17)8-7-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3

InChI Key

VUSDZDXXGMQEDP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)CCC4=CC=CC=C4

Origin of Product

United States

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